molecular formula C40H59NO11 B193375 Eribulin CAS No. 253128-41-5

Eribulin

Cat. No. B193375
CAS RN: 253128-41-5
M. Wt: 729.9 g/mol
InChI Key: UFNVPOGXISZXJD-JBQZKEIOSA-N
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Description

Eribulin is a non-taxane, structurally simplified, completely synthetic derivative of the marine natural product halichondrin B . It is an anti-cancer medication used to treat breast cancer and liposarcoma . The most common side effects include fatigue, nausea, hair loss (alopecia), constipation, certain nerve damage causing weakness or numbness in the hands and feet (peripheral neuropathy), abdominal pain, and fever (pyrexia) .


Synthesis Analysis

This compound is the most structurally complex non-peptidic drug made by total synthesis . The synthesis and manufacture of this compound remain a daunting task . The most complex fragment of this compound (C14–C35) is used in two distinct industrial routes to this important anticancer drug . The process relies exclusively on enantiomerically enriched α-chloroaldehydes as building blocks for constructing the three densely functionalized oxygen heterocycles found in the C14–C35 fragment and all associated stereocenters . This compound can now be produced in a total of 52 steps .


Molecular Structure Analysis

This compound is a microtubule inhibitor, inhibiting the polymerization of tubulin subunits by preventing lengthening and shortening of microtubules during cell division . It is a structure-simplified macrocyclic ketone analog of Halichondrin B .


Chemical Reactions Analysis

This compound exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage .


Physical And Chemical Properties Analysis

This compound is a synthetic analogue of halichondrin B, originally isolated from the marine sponge Halichondria okadai . The antitumor activity of this compound is driven by a distinct mode of interaction with microtubules, in which this compound inhibits the growth phase but not the shortening phase .

Scientific Research Applications

Eribulin in Breast Cancer with Brain Metastasis

This compound has shown effectiveness in breast cancer patients with brain metastases. A study analyzing Russian patients with advanced breast cancer and brain metastases found this compound to demonstrate efficacy, with 48.6% achieving a partial response or stabilization of disease (Kolyadina et al., 2019).

Antiproliferative Activities and Mechanisms

This compound exhibits potent antiproliferative activities against various human cancer cell types and works through mechanisms like inhibiting microtubule polymerization and affecting tumor biology. Its non-mitotic effects include remodeling of tumor vasculature, reduced hypoxia, and phenotypic changes (Cortés, Schöffski, & Littlefield, 2018).

Unique Microtubule-Depolymerizing Drug

As a microtubule-depolymerizing drug, this compound has utility in treating breast cancer. Clinical trials have shown its survival advantage in metastatic or locally advanced breast cancer previously treated with an anthracycline and a taxane. This compound's distinct properties include actions on peripheral nerves, angiogenesis, vascular remodeling, and epithelial-to-mesenchymal transition (Dybdal-Hargreaves, Risinger, & Mooberry, 2015).

This compound and Epithelial–Mesenchymal Transition (EMT)

This compound can suppress EMT and induce a mesenchymal–epithelial transition in human breast cancer cells. Its effects on EMT/MET-related pathway components, consistent with phenotypic switches from mesenchymal to epithelial states, have been demonstrated in preclinical models (Yoshida et al., 2014).

Immunomodulatory Activity

This compound's immunomodulatory activity on the tumor microenvironment has been studied. A post hoc analysis from the EMBRACE study showed that high baseline absolute lymphocyte counts are associated with longer overall survival in metastatic breast cancer patients treated with this compound (Miyoshi et al., 2020).

Safety and Hazards

Eribulin has a manageable safety profile with the commonest reported toxicities being alopecia, fatigue, neutropenia, and peripheral neuropathy . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ensure adequate ventilation .

Future Directions

Eribulin may be efficacious for the treatment of locally advanced/metastatic breast cancer for patients with bone, liver, lung, lymph node, and chest wall/breast/skin metastases . Ongoing studies of this compound in combination with immunotherapies and established cytotoxic agents may help shape the future landscape of breast cancer treatment .

Mechanism of Action

Target of Action

Eribulin primarily targets microtubules, a component of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, segregating chromosomes during cell division .

Mode of Action

this compound interacts with its targets, the microtubules, by inhibiting their growth phase without affecting the shortening phase . This unique interaction leads to the sequestration of tubulin, the building block of microtubules, into nonproductive aggregates . As a result, the normal dynamics of microtubule assembly and disassembly are disrupted, leading to a blockage of the cell cycle at the G2/M phase, disruption of mitotic spindles, and ultimately, apoptotic cell death after prolonged mitotic blockage .

Biochemical Pathways

this compound’s action on microtubules affects several downstream biochemical pathways. It has been shown to induce DNA damage and apoptosis markers . Furthermore, this compound has been found to activate the cGAS-STING pathway via the accumulation of mitochondrial DNA in the cytoplasm . This activation of innate immune signaling is independent of its antimitotic or cytotoxic effects .

Pharmacokinetics

this compound’s pharmacokinetics reveal that it is eliminated primarily in feces unchanged . The volume of distribution ranges from 43 L/m2 to 114 L/m2, and it exhibits protein binding of 49 to 65% . This compound is negligibly metabolized by CYP3A4 in vitro . In patients with moderate or severe renal impairment, a dose reduction to 1.1 mg/m2 is recommended to achieve the same exposure as 1.4 mg/m2 in those with normal renal function .

Result of Action

The molecular and cellular effects of this compound’s action include reduced cell viability and clonogenicity, promotion of apoptosis, and cell cycle arrest . This compound induces DNA damage and apoptosis markers, suggesting its role in promoting cell death . Interestingly, the effects of this compound on normal leukocytes are minimal, suggesting its selectivity for malignant blood cells .

Action Environment

Additionally, the expression and activation of MDR1, PI3K/AKT, and NFκB-related targets may influence the response to this compound

Biochemical Analysis

Biochemical Properties

Eribulin has potent microtubule-depolymerizing activities and properties that distinguish it from other microtubule-targeting agents . It has unique effects on tubulin binding that result in distinct microtubule-dependent events and antitumor actions .

Cellular Effects

This compound has distinct and unexpected effects in the clinic . It has unique effects on peripheral nerves, angiogenesis, vascular remodeling, and epithelial-to-mesenchymal transition .

Molecular Mechanism

This compound exerts its effects at the molecular level through potent microtubule-depolymerizing activities . It has unique effects on tubulin binding that result in distinct microtubule-dependent events and antitumor actions .

Temporal Effects in Laboratory Settings

This compound induces greater microtubule-stabilizing effects than other MTAs . Over time, the specific biochemical effects of this compound may underlie its unique effects on peripheral nerves, angiogenesis, vascular remodeling, and EMT .

Metabolic Pathways

This compound’s anti-tumor activity is widely accepted as deriving from its ability to alter the normal regulatory mechanisms controlling microtubule dynamics and microtubule-based transport that are required for cell survival .

Transport and Distribution

This compound’s distribution within cells and tissues is yet to be fully understood. It is known that it has a significant impact on microtubule dynamics, which play a crucial role in intracellular transport .

Subcellular Localization

This compound’s subcellular localization is closely tied to its interaction with microtubules . As a microtubule-depolymerizing agent, it is expected to localize to areas of the cell where microtubules are abundant .

properties

IUPAC Name

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNVPOGXISZXJD-JBQZKEIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H59NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009321
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eribulin inhibits the growth phase of microtubules without affecting the shortening phase and sequesters tubulin into nonproductive aggregates. Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage. [FDA]
Record name Eribulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

253128-41-5
Record name Eribulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253128-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eribulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253128415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eribulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR24G6354G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is eribulin's mechanism of action?

A1: this compound mesylate binds to microtubules, specifically to the growing plus ends, disrupting their dynamics. [] Unlike taxanes, which stabilize microtubules, this compound suppresses microtubule growth and induces apoptosis by sequestering tubulin into nonfunctional aggregates. [, ] This distinct mechanism leads to cell cycle arrest at the G2-M phase. [, ]

Q2: How does this compound's mechanism affect tumor growth?

A2: By inhibiting microtubule dynamics, this compound disrupts critical cellular processes like mitosis, impairing tumor cell proliferation and ultimately leading to cell death. []

Q3: Does this compound affect other cellular processes besides microtubule dynamics?

A3: Research suggests that this compound may also influence vascular remodeling, angiogenesis, and the epithelial-to-mesenchymal transition (EMT) in certain cancers. [, ] This multi-faceted activity distinguishes this compound from other microtubule-targeting agents. [, ]

Q4: What cancers has this compound shown efficacy against in clinical trials?

A4: this compound mesylate is approved for treating patients with metastatic breast cancer and liposarcoma who have received prior chemotherapy, including anthracyclines and taxanes. [, , ] Clinical trials demonstrated a significant overall survival benefit compared to other treatment options in these patient populations. [, , , ]

Q5: How effective is this compound as a first-line treatment for advanced breast cancer?

A5: While primarily used in later treatment lines, emerging research from real-world studies in China suggests this compound may hold promise as a first-line treatment option, particularly in combination with other agents. [, ] Further clinical trials are necessary to confirm these findings.

Q6: Does this compound benefit specific breast cancer subtypes?

A6: Pooled analyses of clinical trials indicate that this compound provides an overall survival benefit across various breast cancer subtypes, including HER2-negative and triple-negative breast cancer. [, ]

Q7: What factors might predict a better response to this compound therapy?

A7: Research suggests that absolute lymphocyte count (ALC) at baseline may be a potential predictor for improved overall survival in patients receiving this compound. [] Other factors like tumor characteristics, prior treatment history, and potential biomarkers are under investigation. [, , , ]

Q8: Does this compound induce an immune response within the tumor microenvironment?

A8: Preclinical studies have shown that this compound can alter immune homeostasis, particularly in the spleen of tumor-bearing mice. [] It has also demonstrated an inhibitory effect on the proliferation of M2 tumor-associated macrophages. [] Further research is needed to understand the clinical implications of these findings.

Q9: Does resistance to this compound develop? If so, what are the mechanisms?

A9: Like many cancer therapies, resistance to this compound can emerge. [] The mechanisms of resistance are not fully understood, but ongoing research is exploring potential factors, including alterations in microtubule dynamics, drug efflux pumps, and the tumor microenvironment. [, ]

Q10: What research is being conducted to overcome this compound resistance?

A10: Preclinical studies are investigating drug combinations that may enhance this compound's efficacy or overcome resistance. [, ] For instance, combining this compound with an EZH2 inhibitor showed promising results in reversing this compound resistance in TNBC patient-derived xenograft (PDX) models. [] Additionally, combining this compound with other microtubule-targeting agents, like paclitaxel, has shown synergistic effects in some TNBC cell lines, warranting further clinical investigation. []

Q11: What is the general safety profile of this compound?

A11: this compound has a manageable safety profile. [] The most common adverse events observed in clinical trials were hematological toxicities, particularly neutropenia, leukopenia, and anemia. [, ] Peripheral neuropathy, a common side effect of taxanes, was reported less frequently with this compound. []

Q12: Is it safe to administer this compound concomitantly with palliative radiotherapy?

A12: Clinical experience suggests that combining this compound with palliative radiotherapy, even in heavily pretreated patients with poor performance status, is feasible and well-tolerated. [] No significant increase in toxicity was observed, and treatment adjustments were rarely required. []

Q13: How is this compound metabolized and excreted?

A13: this compound is primarily metabolized in the liver via CYP3A4, and its metabolites are mainly excreted in the feces. [, ]

Q14: What is the impact of hepatic impairment on this compound exposure?

A14: Hepatic impairment can significantly affect this compound pharmacokinetics. [] Studies show that patients with moderate hepatic impairment experience increased this compound exposure compared to those with normal liver function. [] Dose adjustments are necessary for patients with moderate hepatic impairment to avoid potential toxicity. []

Q15: What are the ongoing areas of research for this compound?

A15: Current research focuses on optimizing this compound therapy by:

  • Identifying predictive biomarkers for response and toxicity. []
  • Investigating novel drug combinations to enhance efficacy and overcome resistance. [, , ]
  • Developing new formulations to improve drug delivery and potentially enable oral administration. []
  • Exploring this compound's potential in other cancer types. [, ]

Q16: What is the significance of developing an oral formulation of this compound?

A16: An oral formulation of this compound, like the one under development (this compound ORA), could potentially offer several advantages, including patient convenience, improved adherence to therapy, and potentially a wider therapeutic index. [] This development could broaden the clinical application of this compound and improve treatment options for patients.

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